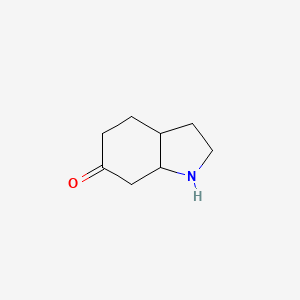
N-Boc-dolaproine-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-dolaproine-methyl is a derivative of the amino acid residue found in the pentapeptide Dolastatin 10. Dolastatin 10 is known for its ability to inhibit tubulin polymerization and mitosis, which gives it significant anticancer properties . The compound has a molecular formula of C14H25NO5 and a molecular weight of 287.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-dolaproine-methyl can be achieved through a stereoselective process involving the Baylis-Hillman reaction . This method allows for the creation of the compound with high stereoselectivity and yield. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of the amine group under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-dolaproine-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-Boc-dolaproine-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in inhibiting tubulin polymerization, which is crucial for cell division.
Medicine: Due to its anticancer properties, this compound is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
N-Boc-dolaproine-methyl exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules during cell division . This inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the tubulin protein, preventing its assembly into microtubules and thereby halting cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-dolaproine: Another derivative of dolaproine with similar properties.
N-Boc-dolaproine dicyclohexylamine: A compound with added dicyclohexylamine for enhanced stability.
N-Boc-dolaproine-OH: A hydroxylated version of N-Boc-dolaproine.
N-Boc-dolaproine-amide-Me-Phe: A derivative with an amide group and methylphenyl addition.
Uniqueness
N-Boc-dolaproine-methyl stands out due to its specific methylation, which can influence its reactivity and biological activity. This modification can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H25NO5 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1 |
Clé InChI |
YESVEVMVKPHDFA-OUAUKWLOSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
SMILES canonique |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



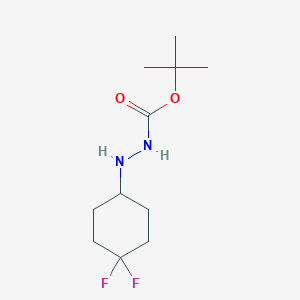
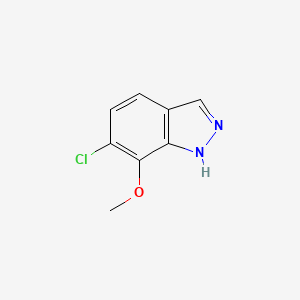
![(1R,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B11762109.png)
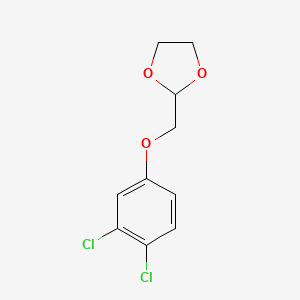
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B11762128.png)
![5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B11762130.png)


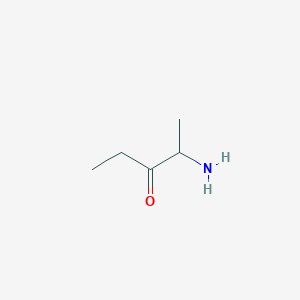
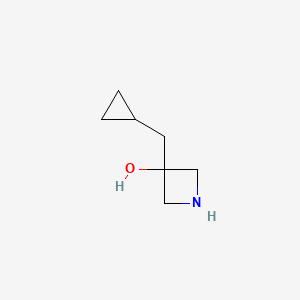
![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)
